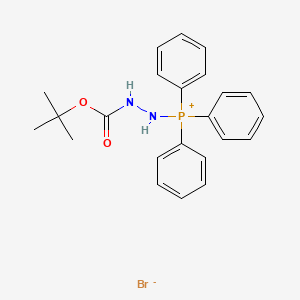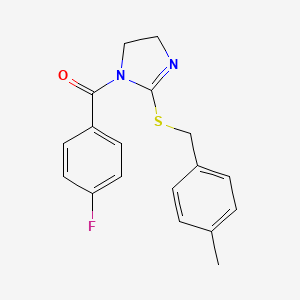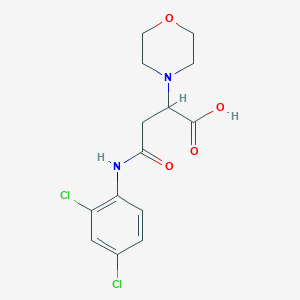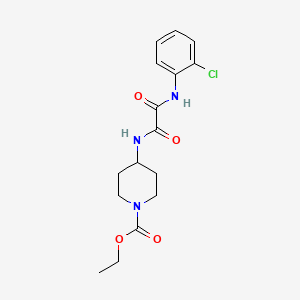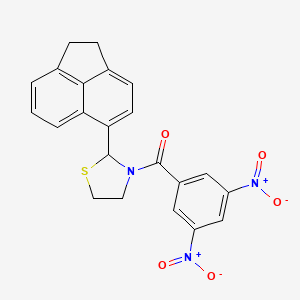
(2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups, including a thiazolidine ring, a dihydroacenaphthylene group, and a dinitrophenyl group. Thiazolidine is a five-membered ring containing sulfur and nitrogen . Dihydroacenaphthylene is a polycyclic aromatic hydrocarbon . Dinitrophenyl is a group with two nitro groups attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro groups, which are electron-withdrawing, and the aromatic rings, which can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro groups might make the compound more polar .科学的研究の応用
Synthesis and Characterization
Compounds with thiazolidinone cores, such as those studied by Shahana and Yardily (2020), are synthesized and characterized using various spectroscopic techniques and density functional theory calculations. These studies often aim to understand the structural, electronic, and reactive properties of these molecules, which can inform their potential applications in fields like materials science and molecular engineering. The study by Shahana and Yardily also explored the antibacterial activity of the compounds through molecular docking studies, suggesting potential for pharmaceutical applications (Shahana & Yardily, 2020).
Antioxidant Activity
Research by Reddy et al. (2015) synthesized new thiazole analogues possessing urea, thiourea, and selenourea functionalities and evaluated their antioxidant activities. Preliminary structure-activity relationships revealed that certain functionalities, especially selenourea along with halogen groups, showed potent antioxidant activities. Such findings highlight the potential of these compounds in developing new antioxidant agents, which are crucial in combating oxidative stress-related diseases (Reddy et al., 2015).
Antimicrobial and Anticancer Agents
Compounds based on thiazolidinone frameworks have been synthesized and evaluated for their antimicrobial and anticancer properties. For instance, Sah et al. (2014) explored the synthesis of formazans from Mannich bases of thiadiazole derivatives as antimicrobial agents. Such research underlines the potential use of thiazolidinone derivatives in developing new treatments for infectious diseases and cancer (Sah et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidin-3-yl]-(3,5-dinitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c26-21(15-10-16(24(27)28)12-17(11-15)25(29)30)23-8-9-31-22(23)19-7-6-14-5-4-13-2-1-3-18(19)20(13)14/h1-3,6-7,10-12,22H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRLJNCTPTWBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4N(CCS4)C(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

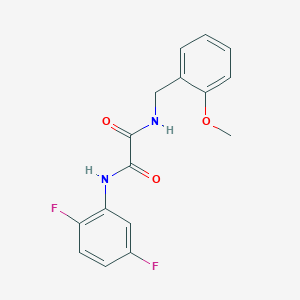
![1-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea](/img/structure/B2827609.png)
![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile](/img/structure/B2827610.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-3-({4-[3-(trifluoromethyl)phenyl]piperazino}methyl)tetrahydro-4H-imidazol-4-one](/img/structure/B2827611.png)
![8-(4-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827612.png)


